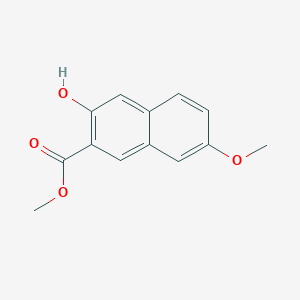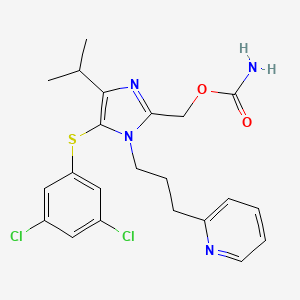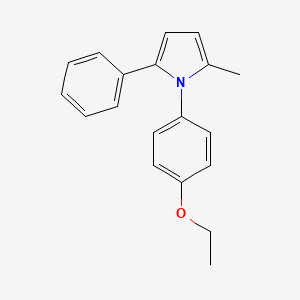
5-bromo-N-methoxy-N,2-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-bromo-N-methoxy-N,2-dimethylbenzamide is a chemical compound belonging to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide typically involves the following steps:
Bromination: The starting material, 2-methylbenzoic acid, undergoes bromination to introduce a bromine atom at the 5th position.
Amidation: The brominated product is then subjected to amidation with N-methoxy-N-methylamine to form the desired benzamide.
The reaction conditions for these steps may include the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride for the bromination step. The amidation reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common to ensure consistent product quality.
化学反応の分析
Types of Reactions
5-bromo-N-methoxy-N,2-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are applied.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different functionalized derivatives.
科学的研究の応用
5-bromo-N-methoxy-N,2-dimethylbenzamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-bromo-N-methoxy-N,2-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the amide nitrogen can enhance its binding affinity to these targets, leading to modulation of their activity. The bromine atom at the 5th position may also play a role in stabilizing the compound’s interaction with its targets through halogen bonding.
類似化合物との比較
Similar Compounds
N-methoxy-N-methylbenzamide: Lacks the bromine and methyl substituents, making it less sterically hindered.
N-methoxy-N-methyl-5-bromo-2-chlorobenzamide: Contains a chlorine atom instead of a methyl group at the 2nd position, which can alter its reactivity and binding properties.
N-methoxy-N-methyl-5-bromo-2-fluorobenzamide: The presence of a fluorine atom can significantly affect its electronic properties and interactions with molecular targets.
Uniqueness
5-bromo-N-methoxy-N,2-dimethylbenzamide is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and methyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.
特性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC名 |
5-bromo-N-methoxy-N,2-dimethylbenzamide |
InChI |
InChI=1S/C10H12BrNO2/c1-7-4-5-8(11)6-9(7)10(13)12(2)14-3/h4-6H,1-3H3 |
InChIキー |
ZJAGXJWJPPDLOV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Br)C(=O)N(C)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-phenyl-1,3,8-Triazaspiro[4.5]dec-1-en-4-one](/img/structure/B8729680.png)








![5,6,7,8-Tetrahydro-4H-thiazolo[4,5-d]azepine hydrochloride](/img/structure/B8729740.png)
![Ethanol, 2-[(1H-indol-3-ylmethyl)thio]-](/img/structure/B8729763.png)
![5-(Pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8729764.png)
